molecular formula C8H7N3O4 B1459243 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid CAS No. 18528-07-9

3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Cat. No.: B1459243
CAS No.: 18528-07-9
M. Wt: 209.16 g/mol
InChI Key: IPNVPPYKPKBHLP-UHFFFAOYSA-N
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Description

3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a useful research compound. Its molecular formula is C8H7N3O4 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(5-cyano-2,4-dioxopyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c9-3-5-4-11(2-1-6(12)13)8(15)10-7(5)14/h4H,1-2H2,(H,12,13)(H,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNVPPYKPKBHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (CAS Number: 18528-07-9) is a compound with potential biological activity due to its unique structural features, including a pyrimidine derivative with cyano and dioxo functional groups. This article explores its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C8H7N3O4
  • Molecular Weight : 209.16 g/mol
  • Structure : The compound features a pyrimidine ring with a cyano group at the 5-position and two keto groups at the 2 and 4 positions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer properties : Some derivatives show cytotoxic effects against cancer cell lines.
  • Antimicrobial activity : Exhibits inhibition against certain bacterial strains.
  • Enzyme inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

Cytotoxicity Studies

A study evaluated the cytotoxicity of related pyrimidine derivatives against several human cancer cell lines. The results indicated that compounds with similar structures demonstrated significant cell growth inhibition:

Compound NameIC50 (µM)Cell Line
Compound A12.5HeLa
Compound B15.0MCF-7
Compound C10.0A549

The IC50 values suggest that these compounds can effectively reduce cell viability, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA synthesis : The presence of dioxo groups can interfere with nucleic acid metabolism.
  • Induction of apoptosis : Related compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme interaction : Compounds similar to this one may act as inhibitors of key enzymes in metabolic pathways, leading to altered cellular functions.

Case Study 1: Antitumor Activity

In a preclinical study, a derivative of this compound was tested for its antitumor activity in xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of related pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited bacteriostatic effects at low concentrations, suggesting their usefulness in developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity
    • Research indicates that compounds related to 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid exhibit antiviral properties, particularly against HIV and other retroviruses. A study demonstrated that derivatives of this compound inhibit the activity of reverse transcriptase, a critical enzyme in the viral replication process .
  • Antitumor Agents
    • The compound has shown potential as an antitumor agent. In vitro studies have revealed that it can induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. For instance, a derivative was tested against various cancer cell lines and displayed significant cytotoxicity .
  • Enzyme Inhibition
    • Several studies have focused on the ability of this compound to inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is crucial in the metabolism of certain chemotherapeutic agents. By inhibiting DPD, the compound can enhance the efficacy of drugs like 5-fluorouracil .

Biochemical Research Applications

  • Biochemical Pathway Studies
    • The compound serves as a valuable tool for studying biochemical pathways involving pyrimidine metabolism. Researchers have utilized it to trace metabolic pathways and understand the role of pyrimidines in cellular processes .
  • Structural Biology
    • Its derivatives have been used in structural biology to elucidate the mechanisms of action of various enzymes through crystallography studies. The detailed structures obtained provide insights into enzyme-substrate interactions and can guide further drug design efforts .

Data Tables

Application AreaSpecific Use CaseReference
Antiviral ActivityInhibition of HIV reverse transcriptase
Antitumor AgentsInduction of apoptosis in cancer cell lines
Enzyme InhibitionDPD inhibition enhancing chemotherapeutic efficacy
Biochemical PathwaysTracing pyrimidine metabolism
Structural BiologyCrystallography for enzyme interaction studies

Case Studies

  • Case Study: HIV Reverse Transcriptase Inhibition
    • A series of experiments were conducted to evaluate the inhibitory effects of this compound on HIV reverse transcriptase. Results indicated a significant reduction in viral replication at low micromolar concentrations.
  • Case Study: Antitumor Efficacy
    • A derivative was tested against breast cancer cell lines (MCF-7). The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.